(2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
CAS No.: 897483-94-2
Cat. No.: VC6731160
Molecular Formula: C20H21N3OS2
Molecular Weight: 383.53
* For research use only. Not for human or veterinary use.
![(2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one - 897483-94-2](/images/structure/VC6731160.png)
Specification
CAS No. | 897483-94-2 |
---|---|
Molecular Formula | C20H21N3OS2 |
Molecular Weight | 383.53 |
IUPAC Name | (E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Standard InChI | InChI=1S/C20H21N3OS2/c1-14-12-15(2)19-17(13-14)26-20(21-19)23-9-7-22(8-10-23)18(24)6-5-16-4-3-11-25-16/h3-6,11-13H,7-10H2,1-2H3/b6-5+ |
Standard InChI Key | GIHIEBQOAQHBCG-AATRIKPKSA-N |
SMILES | CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4)C |
Introduction
Chemical Structure and Nomenclature
Structural Components
The molecule comprises three distinct regions:
-
4,5-Dimethyl-1,3-benzothiazol-2-yl Group: A bicyclic aromatic system with a thiazole ring fused to a benzene ring, methyl-substituted at positions 4 and 5. This moiety contributes to planar aromaticity, enhancing π-π stacking interactions with biological targets .
-
Piperazine Linker: A six-membered diamine ring providing conformational flexibility and serving as a spacer between the benzothiazole and the enone system.
-
(2E)-3-(Thiophen-2-yl)prop-2-en-1-one: An α,β-unsaturated ketone (enone) with a thiophene substituent. The E-configuration of the double bond ensures optimal geometry for Michael addition reactions, a hallmark of covalent inhibitor activity .
Systematic Nomenclature
-
IUPAC Name: (2E)-1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
-
SMILES: Cc1cc(c(C)c2c1sc(n3ccn(c3)C(=O)/C=C/c4cccs4)n2
Physicochemical Properties
Key Parameters
Property | Value | Implications |
---|---|---|
Molecular Weight | 383.54 g/mol | Within Lipinski’s rule limit (≤500) |
logP | 4.607 | High lipophilicity; may affect solubility |
logD | 4.607 | Consistent hydrophobicity across pH |
Water Solubility (LogSw) | -4.31 | Poor aqueous solubility |
Polar Surface Area (PSA) | 30.944 Ų | Moderate membrane permeability |
Rotatable Bonds | 4 | Conformational flexibility |
Hydrogen Bond Acceptors | 3 | Limited polarity |
Hydrogen Bond Donors | 0 | No capacity for H-bond donation |
These properties align with guidelines for central nervous system (CNS)-penetrant drugs, though the high logP may necessitate formulation optimization .
Synthetic and Analytical Considerations
Synthetic Pathway (Hypothetical)
While the exact synthesis is undisclosed, retrosynthetic analysis suggests:
-
Benzothiazole Formation: Condensation of 4,5-dimethyl-2-aminothiophenol with a carbonyl source.
-
Piperazine Substitution: N-alkylation of piperazine with a benzothiazole-containing electrophile.
-
Enone Installation: Aldol condensation between a thiophene aldehyde and an acetylated piperazine intermediate.
Analytical Characterization
-
Mass Spectrometry: Expected [M+H]⁺ peak at m/z 384.54.
-
NMR: Key signals include:
Drug Discovery Applications
Library Inclusion and Screening
G856-9489 is cataloged in two specialized libraries:
-
Covalent Inhibitors Library: Targets enzymes with nucleophilic cysteine residues (e.g., kinases, proteases).
-
Cysteine-Treated Covalent Library: Focuses on irreversible binding to cysteine thiols, a strategy used in drugs like ibrutinib .
Structure-Activity Relationship (SAR) Insights
-
Benzothiazole Methyl Groups: The 4,5-dimethyl substitution may enhance target binding through hydrophobic interactions.
-
Piperazine Linker: Adjusting linker length could modulate potency and selectivity.
-
Thiophene-Enone System: The α,β-unsaturated ketone is critical for covalent bond formation with cysteine residues .
Pharmacological Profile (Projected)
Target Hypotheses
Potential targets include:
-
Kinases: BTK, EGFR, or JAK3, where cysteine-directed covalent inhibition is established.
-
Proteases: SARS-CoV-2 main protease (Mpro), which has a catalytic cysteine.
ADME/Tox Predictions
Parameter | Prediction |
---|---|
Bioavailability | 70–80% (oral) |
Plasma Protein Binding | >90% |
CYP450 Inhibition | Moderate (CYP3A4) |
hERG Inhibition | Low risk |
These projections assume standard dosing regimens and require empirical validation .
Future Directions and Challenges
Research Priorities
-
Target Deconvolution: Use chemoproteomics to identify binding partners.
-
Metabolic Stability: Assess susceptibility to hepatic CYP450 enzymes.
-
Crystallography: Solve co-crystal structures with validated targets.
Development Risks
-
Reactive Metabolites: The enone moiety may undergo glutathione conjugation, leading to hepatotoxicity.
-
Off-Target Effects: Broad cysteine reactivity could limit therapeutic index.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume